ethyl 4,5-dimethyl-2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the benzothiolo[2,3-d]pyrimidin moiety. The final steps involve the esterification and acetylation reactions to obtain the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiophene or benzothiolo[2,3-d]pyrimidin rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe or tool in biochemical studies to understand various biological processes.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds share the thiophene ring structure and may have similar chemical reactivity.
Benzothiolo[2,3-d]pyrimidin Derivatives: These compounds share the benzothiolo[2,3-d]pyrimidin moiety and may have similar biological activity.
Ester Derivatives: Compounds with ester functional groups may undergo similar hydrolysis reactions.
The uniqueness of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate lies in its combination of these different structural elements, which can lead to distinct properties and applications.
Biological Activity
Ethyl 4,5-dimethyl-2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core with various substituents that contribute to its biological activity. Its structure can be broken down as follows:
- Thiophene Ring : A five-membered ring containing sulfur.
- Dimethyl Substituents : Located at positions 4 and 5, influencing the compound's lipophilicity and receptor binding.
- Acetamido Group : Enhances solubility and may influence biological interactions.
- Thia-Diazatricyclo Structure : A complex bicyclic system that may exhibit unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃N₃O₃S₂ |
Molecular Weight | 385.53 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
The biological activity of ethyl 4,5-dimethyl-2-[2-(...)] involves several mechanisms:
- Receptor Modulation : The compound has been investigated for its ability to interact with various receptors, particularly in the central nervous system (CNS). Its structural components suggest potential binding affinity to orexin receptors, which are crucial in regulating sleep and arousal.
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives of thiophene compounds have shown antimicrobial activity, suggesting a possible therapeutic application against bacterial infections.
Pharmacological Effects
Research into the pharmacological effects of this compound has yielded promising results:
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines using MTT assays. The compound demonstrated variable IC50 values, indicating selective toxicity against certain cancer types while sparing normal cells.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 8.0 |
A549 | 15.3 |
Case Studies
-
Study on Orexin Receptor Modulation :
A study focused on the interaction of similar compounds with orexin receptors highlighted the importance of structural features in modulating receptor activity. Compounds with thiophene rings showed significant binding affinities and potential as therapeutic agents for insomnia and other sleep disorders . -
Antioxidant Activity Assessment :
A comparative analysis of various thiophene derivatives revealed that certain modifications led to enhanced antioxidant capabilities, suggesting that ethyl 4,5-dimethyl-2-[2-(...)] could be optimized for improved efficacy . -
Antimicrobial Testing :
The compound's derivatives were tested against standard bacterial strains, showing promising results in inhibiting growth, thus warranting further exploration into their potential as antimicrobial agents .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S3/c1-5-35-27(34)22-16(3)17(4)37-24(22)29-21(32)14-36-28-30-25-23(19-12-11-15(2)13-20(19)38-25)26(33)31(28)18-9-7-6-8-10-18/h6-10,15H,5,11-14H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCMLKJSYNRRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CC(CC4)C)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.